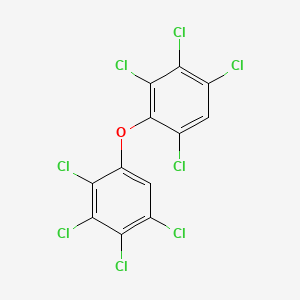

2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether

説明

特性

CAS番号 |

40356-57-8 |

|---|---|

分子式 |

C12H2Cl8O |

分子量 |

445.8 g/mol |

IUPAC名 |

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene |

InChI |

InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H |

InChIキー |

HYNYIQBCBHJTOZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C12H2Cl8O |

| Molecular Weight | 445.8 g/mol |

| Synonyms | Octachlorodiphenyl ether, ETHER, OCTACHLORODIPHENYL |

| Structural Features | Two phenyl rings connected by ether linkage; eight chlorine substituents at 2,2',3,3',4,4',5,6' positions |

The high degree of chlorination contributes to chemical stability, environmental persistence, and bioaccumulation potential.

Preparation Methods of 2,2',3,3',4,4',5,6'-Octachlorodiphenyl Ether

Overview of General Ether Synthesis Approaches

Ethers can be synthesized by several classical methods, primarily:

- Williamson Ether Synthesis: Nucleophilic substitution (S_N2) of an alkoxide ion with an alkyl halide.

- Dehydration of Alcohols: Acid-catalyzed condensation of alcohols.

- Alkoxymercuration: Addition of alcohols to alkenes via mercuric salts.

For complex chlorinated diphenyl ethers like this compound, the Williamson ether synthesis is the most relevant due to its ability to form aryl-aryl ether bonds selectively.

Williamson Ether Synthesis for this compound

The Williamson ether synthesis involves the reaction of an aryl or alkyl alkoxide ion with an aryl or alkyl halide under S_N2 conditions, forming the ether linkage. For this compound, the process can be summarized as follows:

Step 1: Preparation of Chlorinated Phenol Derivative

The starting material is a chlorinated phenol with chlorine atoms at the required positions (2,3,4,5,6 positions on the phenyl ring). This can be prepared by controlled chlorination of phenol or diphenyl ether precursors.

Step 2: Formation of Phenolate Ion

The chlorinated phenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the corresponding phenolate ion.

Step 3: Nucleophilic Substitution with Chlorinated Aryl Halide

The phenolate ion reacts with a chlorinated aryl halide (such as 2,3,4,5,6-octachlorophenyl chloride) under S_N2 conditions to form the diphenyl ether linkage.

Step 4: Purification and Isolation

The product is purified by recrystallization or chromatography to isolate pure this compound.

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1 | Phenol + Chlorine | Controlled chlorination, solvent (e.g., CCl4), catalyst | Selective chlorination to target positions |

| 2 | Chlorinated phenol + NaH | Anhydrous solvent (THF, DMSO), inert atmosphere | Formation of phenolate ion |

| 3 | Phenolate ion + chlorinated aryl halide | S_N2 reaction, moderate temperature (50-80°C) | Avoid elimination side reactions |

| 4 | Purification | Recrystallization, chromatography | Ensure high purity |

This method is favored because it allows for the selective formation of the ether bond between two highly chlorinated aromatic rings, which is challenging by other methods due to steric hindrance and electronic effects from chlorine substituents.

Alternative Methods and Considerations

Electrophilic Aromatic Substitution (EAS) for Chlorination

The chlorination of diphenyl ether or phenol precursors is typically performed via electrophilic aromatic substitution using chlorine gas or other chlorinating agents (e.g., sulfuryl chloride) in the presence of catalysts like iron(III) chloride (FeCl3). Careful control of reaction conditions (temperature, solvent, catalyst amount) is critical to achieve the desired substitution pattern without over-chlorination or side reactions.

Alkoxymercuration (Less Common for This Compound)

While alkoxymercuration is useful for preparing ethers from alkenes and alcohols, it is less applicable for highly chlorinated diphenyl ethers due to the aromatic and highly substituted nature of the target compound.

Analysis of Preparation Methods

| Method | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|

| Williamson Ether Synthesis | High selectivity; suitable for aryl-aryl ether bonds | Requires suitable halide and phenolate; steric hindrance may reduce yield | Highly suitable; most widely used method |

| Electrophilic Aromatic Substitution | Efficient for chlorination of phenol rings | Requires careful control; possible over-chlorination | Essential for preparing chlorinated precursors |

| Dehydration of Alcohols | Simple for alkyl ethers | Not applicable to aryl ethers or highly chlorinated compounds | Not suitable |

| Alkoxymercuration | Useful for alkene to ether conversion | Not suitable for aromatic chlorinated ethers | Not applicable |

The Williamson ether synthesis combined with selective chlorination by electrophilic aromatic substitution represents the most effective and practical route to synthesize this compound.

Research Findings and Practical Notes

Steric and Electronic Effects: The multiple chlorine substituents on the aromatic rings increase steric hindrance and electron-withdrawing effects, which can reduce nucleophilicity of phenolate ions and reactivity of aryl halides, necessitating optimized reaction conditions (e.g., higher temperature, longer reaction time).

Reaction Medium: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to facilitate the S_N2 mechanism in Williamson synthesis.

Side Reactions: Elimination or formation of by-products is minimized by using primary or less hindered aryl halides and controlling base strength.

Environmental and Safety Considerations: Due to the toxicity and persistence of chlorinated diphenyl ethers, synthesis should be conducted with appropriate containment and waste disposal protocols.

Summary Table of Preparation Route

| Stage | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Chlorination | Cl2, FeCl3 catalyst, controlled temperature | Selective chlorination of phenol | Chlorinated phenol intermediate |

| Phenolate formation | NaH or KH, anhydrous solvent (THF, DMSO) | Generate phenolate nucleophile | Reactive phenolate ion |

| Ether bond formation | Chlorinated aryl halide, S_N2 conditions | Nucleophilic substitution | This compound |

| Purification | Recrystallization, chromatography | Isolate pure product | Pure target compound |

化学反応の分析

Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated quinones.

Reduction: Reduction reactions can result in the dechlorination of the compound, producing less chlorinated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed:

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated diphenyl ethers.

Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.

科学的研究の応用

Environmental Applications

1. Pollution Monitoring and Assessment

- 2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether is often studied as a pollutant in environmental matrices such as soil and water. Its stability makes it a suitable marker for assessing contamination levels in ecosystems affected by industrial activities.

2. Ecotoxicology Studies

- Research has shown that this compound can disrupt endocrine functions in wildlife. Studies indicate that it binds with hormone receptors, altering normal hormonal functions and potentially leading to adverse effects in aquatic organisms. Its presence in sediments can affect the bioavailability and toxicity profiles of other contaminants.

Toxicological Research

1. Endocrine Disruption

- The compound has been implicated in endocrine disruption, which raises concerns regarding its impact on human health and wildlife. It has been shown to affect reproductive systems in various species due to its ability to mimic or interfere with natural hormones.

2. Bioaccumulation Studies

- Investigations into the bioaccumulation potential of this compound reveal significant accumulation in aquatic organisms. This bioaccumulation poses risks to higher trophic levels, including humans who consume contaminated fish.

Industrial Applications

1. Synthesis of Other Compounds

- The compound serves as a precursor in the synthesis of other chlorinated organic compounds due to its reactive chlorine atoms. It can undergo electrophilic substitution reactions that facilitate further chemical transformations.

2. Material Science

- Due to its thermal stability and resistance to degradation, this compound has potential applications in developing flame retardants and other materials requiring high thermal resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Ecotoxicological Impact on Aquatic Life | Examined the effects of octachlorodiphenyl ether on fish populations | Found significant endocrine disruption leading to altered reproductive behaviors |

| Bioaccumulation in Food Chains | Investigated the accumulation of octachlorodiphenyl ether in aquatic food webs | Demonstrated high levels of bioaccumulation in top predators like fish-eating birds |

| Synthesis Pathways | Analyzed various synthetic routes for producing octachlorodiphenyl ether | Identified condensation reactions with pentachlorophenol as an effective method for synthesis |

作用機序

The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether involves its interaction with biological molecules, leading to potential toxic effects. The compound can bind to cellular proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to adverse effects on cell growth and metabolism. The exact molecular targets and pathways involved are still under investigation, but the compound’s high affinity for lipid-rich tissues suggests it may disrupt membrane integrity and function.

類似化合物との比較

Table 1: Comparative Properties of Chlorinated Diphenyl Ethers

| Compound | Chlorines | Isomers | Molecular Weight | Key Sources |

|---|---|---|---|---|

| HpCDPE | 7 | 24 | 410.7 | Incinerator by-products |

| PCDE-196 (OCDPE) | 8 | 12 | 445.8 | Herbicide impurities |

| NCDPE | 9 | 3 | 480.3 | PCP formulations |

Brominated Analogues: Octabromodiphenyl Ether

Octabromodiphenyl ether (CAS: 446255-39-6; molecular formula: C₁₂H₂Br₈O; molecular weight: 801.38) replaces chlorines with bromines . Key differences include:

- Higher Molecular Weight : Bromine’s atomic mass increases molecular weight by ~80%, reducing volatility compared to chlorinated analogues.

- Applications : Brominated diphenyl ethers (BDEs) are intentionally used as flame retardants, unlike PCDEs, which are accidental by-products .

- Toxicity : Brominated ethers exhibit neurotoxic and endocrine-disrupting effects, while PCDEs may share dioxin-like toxicity due to structural similarities .

Table 2: Chlorinated vs. Brominated Diphenyl Ethers

| Property | PCDE-196 (Cl₈) | Octabromo-DPE (Br₈) |

|---|---|---|

| Molecular Weight | 445.77 | 801.38 |

| Vapor Pressure | Lower (high Cl) | Very low |

| Primary Use | By-product | Flame retardant |

| Environmental Fate | Water accumulation | Sediment binding |

Comparison with PCBs and Dioxins

- However, PCBs were widely used in electrical equipment, whereas PCDEs lack industrial applications .

- Dioxins (PCDD/Fs): Dioxins have a planar structure, enabling strong AhR binding and extreme toxicity (e.g., TCDD’s LD₅₀ = 0.022 mg/kg in rats). PCDEs show weaker AhR affinity but may act through non-dioxin-like pathways .

Research Findings and Regulatory Status

- Toxicity Data: Limited studies exist on PCDE-195. QSAR models predict its log LC₅₀ (fish) at ~4.2–5.1, indicating moderate aquatic toxicity .

- Human Exposure : Detected in mosquito coil emissions, raising concerns about inhalation risks, though regulatory frameworks in Asia remain underdeveloped .

- Regulation : The U.S. EPA classifies all OCDPE isomers under "polychlorinated diphenyl ethers" as hazardous air pollutants, requiring emission monitoring .

生物活性

2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether (OCDE) is a member of the polybrominated diphenyl ethers (PBDEs) and has garnered attention due to its widespread environmental presence and potential biological effects. This compound is characterized by its complex structure and multiple chlorine substituents, which contribute to its chemical stability and bioactivity. The following sections detail the biological activities associated with OCDE, including its effects on endocrine systems, cytotoxicity, and potential implications for human health.

Chemical Structure and Properties

OCDE consists of two phenyl rings connected by an ether linkage, with eight chlorine atoms substituted in various positions. This extensive chlorination enhances its lipophilicity and resistance to degradation, leading to bioaccumulation in living organisms.

Endocrine Disruption

Research has indicated that OCDE can disrupt endocrine function by interfering with thyroid hormone levels. A study highlighted that exposure to various PBDEs, including OCDE, resulted in altered thyroid hormone concentrations in animal models. These alterations can lead to reproductive health issues and developmental problems in offspring .

Cytotoxic Effects

OCDE has demonstrated cytotoxicity in several cell lines. For example, studies have shown that OCDE can induce apoptosis in human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of ROS |

| MCF-7 | 20 | Apoptosis via mitochondrial pathway |

Neurotoxicity

The neurotoxic potential of OCDE has been explored in various studies. Animal models exposed to OCDE exhibited behavioral changes and neurodevelopmental delays. These findings suggest that OCDE may affect neurodevelopment through mechanisms involving oxidative stress and inflammation .

Case Study 1: Thyroid Disruption in Animal Models

A cohort study investigated the effects of OCDE exposure on thyroid function in rats. The results indicated significant alterations in serum thyroid hormone levels after exposure to varying concentrations of OCDE. The study concluded that prolonged exposure could lead to hypothyroidism and associated metabolic disorders .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of OCDE on different human cell lines. The findings revealed that OCDE exposure led to significant cell death at concentrations as low as 10 µM over 24 hours. The study employed flow cytometry to analyze apoptosis rates, confirming the compound's potent cytotoxic effects .

Environmental Impact

OCDE is persistent in the environment due to its chemical stability. It accumulates in fatty tissues of living organisms, leading to biomagnification through food chains. This raises concerns about its long-term ecological effects and potential risks to human health through dietary exposure.

Q & A

Q. How can PCDE-196 be distinguished from structurally similar chlorinated diphenyl ethers (PCDEs) in analytical workflows?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) with a 5% phenyl methylpolysiloxane column (e.g., DB-5, 0.25 mm × 60 m) to resolve co-eluting isomers. Retention indices and chlorine substitution patterns (determined via electron ionization mass spectra) differentiate PCDE-196 from analogues like PCDE-194 (2,2',3,3',4,4',5,5'-octachlorodiphenyl ether).

- Compare with certified reference materials (CRMs) for retention time alignment and fragment ion ratios (e.g., m/z 35/37 for chlorine isotopes) .

Q. What are the key physicochemical properties of PCDE-196, and how do they influence environmental distribution?

Methodological Answer:

- Critical Properties (from experimental data):

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 445.769 g/mol | |

| Henry’s Law Constant (Hcp) | 1.8 × 10⁻³ mol/(m³·Pa) at 298 K | |

| Log Kow (estimated) | ~7.2 (based on PBDE analogues) |

Q. What extraction and clean-up methods are optimal for detecting PCDE-196 in biota or sediment samples?

Methodological Answer:

- Soxhlet extraction using hexane:acetone (1:1 v/v) followed by lipid removal with concentrated H₂SO₄.

- Clean-up via sequential chromatography: 3% deactivated silica column (to remove polar interferences) and alumina column (to isolate nonpolar contaminants). Validate recovery using ¹³C-labeled internal standards (e.g., CDE-194) .

Advanced Research Questions

Q. What mechanistic insights exist for the anaerobic microbial degradation of PCDE-196?

Methodological Answer:

- While direct studies on PCDE-196 are limited, anaerobic reductive dechlorination pathways can be inferred from analogous PBDEs (e.g., debromination of BDE-209 by Dehalococcoides spp.).

- Experimental design: Use anaerobic sediment microcosms spiked with PCDE-196 and monitor chlorine loss via GC-MS. Track intermediate products (e.g., hepta- or hexachlorinated congeners) to map dechlorination pathways .

Q. How does the chlorine substitution pattern of PCDE-196 influence its toxicokinetics in mammalian models?

Methodological Answer:

- Conduct in vitro assays with hepatic microsomes to assess metabolic stability. Compare with less chlorinated PCDEs (e.g., hexachlorodiphenyl ethers) to identify structure-activity relationships (SARs).

- Key parameters: CYP450-mediated oxidation rates, formation of hydroxylated metabolites (detected via LC-HRMS), and binding affinity to serum proteins (e.g., albumin) .

Q. What analytical challenges arise when quantifying PCDE-196 in complex environmental mixtures?

Methodological Answer:

- Co-elution issues : Use two-dimensional GC (GC×GC) coupled with time-of-flight MS to separate PCDE-196 from co-occurring polychlorinated biphenyls (PCBs) or polybrominated diphenyl ethers (PBDEs).

- Matrix effects : Employ isotope dilution quantification (e.g., ¹³C-PCDE-196) to correct for signal suppression/enhancement in lipid-rich samples .

Q. What role does PCDE-196 play in mixture toxicity with other persistent organic pollutants (POPs)?

Methodological Answer:

- Design concentration-addition or independent-action models to assess synergistic/antagonistic effects. Example: Expose zebrafish embryos to PCDE-196 combined with PCB-126 and measure aryl hydrocarbon receptor (AhR) activation via luciferase reporter assays.

- Analyze dose-response curves using CompuSyn software to calculate combination indices (CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。